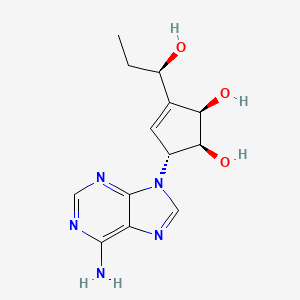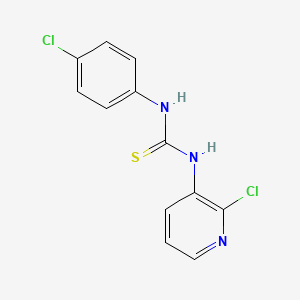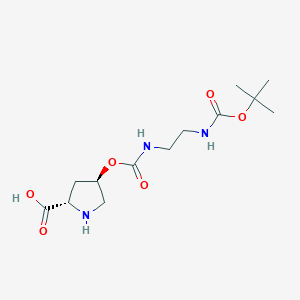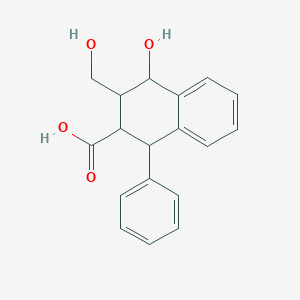
N,1-Dimethyl-2-oxo-N-phenyl-1,2-dihydroquinoline-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,1-Dimethyl-2-oxo-N-phenyl-1,2-dihydroquinoline-3-carboxamide is a compound belonging to the quinoline family. This compound is known for its significant biological and pharmaceutical activities, making it valuable in drug research and development .
Preparation Methods
The synthesis of N,1-Dimethyl-2-oxo-N-phenyl-1,2-dihydroquinoline-3-carboxamide involves several steps. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminobenzophenone with ethyl acetoacetate in the presence of a base can yield the desired quinoline derivative . Industrial production methods often involve optimizing these reactions to increase yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
N,1-Dimethyl-2-oxo-N-phenyl-1,2-dihydroquinoline-3-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinoline-2,4-dione derivatives .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules . In biology and medicine, it has been studied for its anti-inflammatory, anti-cancer, and immunomodulatory properties . It is also used in the development of new therapeutic agents for treating diseases like cancer and autoimmune disorders . Additionally, its unique chemical structure makes it valuable in the study of molecular interactions and drug design .
Mechanism of Action
The mechanism of action of N,1-Dimethyl-2-oxo-N-phenyl-1,2-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. It is known to inhibit angiogenesis, the process of new blood vessel formation, which is crucial for tumor growth and metastasis . This compound exerts its effects by binding to and inhibiting key enzymes and receptors involved in angiogenesis and immune response . The exact molecular targets and pathways may vary depending on the specific application and disease context .
Comparison with Similar Compounds
N,1-Dimethyl-2-oxo-N-phenyl-1,2-dihydroquinoline-3-carboxamide is unique compared to other similar compounds due to its specific chemical structure and biological activities. Similar compounds include other quinoline derivatives like tasquinimod and ciprofloxacin . While tasquinimod also exhibits anti-cancer properties, ciprofloxacin is primarily known for its antimicrobial activity . The unique combination of anti-inflammatory, anti-cancer, and immunomodulatory properties makes this compound particularly valuable in therapeutic research .
Properties
CAS No. |
551936-81-3 |
|---|---|
Molecular Formula |
C18H16N2O2 |
Molecular Weight |
292.3 g/mol |
IUPAC Name |
N,1-dimethyl-2-oxo-N-phenylquinoline-3-carboxamide |
InChI |
InChI=1S/C18H16N2O2/c1-19(14-9-4-3-5-10-14)17(21)15-12-13-8-6-7-11-16(13)20(2)18(15)22/h3-12H,1-2H3 |
InChI Key |
FGBFZBPAUGTKOG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C=C(C1=O)C(=O)N(C)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Benzimidazole-7-carboxylic acid, 1-[(4-bromophenyl)methyl]-2-ethoxy-, 1-[[(cyclohexyloxy)carbonyl]oxy]ethyl ester](/img/structure/B11833919.png)
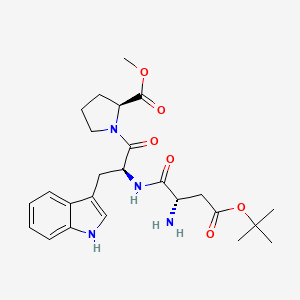


![(3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yl ((2S,3R)-3-hydroxy-4-(isobutylamino)-1-phenylbutan-2-yl)carbamate](/img/structure/B11833938.png)

![2-Phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(1H)-one dihydrochloride](/img/structure/B11833949.png)


